Cas no 172476-18-5 (5-(7-Chloro-4-quinolinyl)amino-2-hydroxybenzaldehyde)

172476-18-5 structure
Nome del prodotto:5-(7-Chloro-4-quinolinyl)amino-2-hydroxybenzaldehyde
5-(7-Chloro-4-quinolinyl)amino-2-hydroxybenzaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde
- LogP
- 5-[(7-chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde
- DTXSID90675761
- J-010823
- DB-306396
- 5-((7-Chloroquinolin-4-yl)amino)-2-hydroxybenzaldehyde
- 172476-18-5
- AKOS027447352
- 5-(7-Chloro-4-quinolinyl)amino-2-hydroxybenzaldehyde
-
- Inchi: InChI=1S/C16H11ClN2O2/c17-11-1-3-13-14(5-6-18-15(13)8-11)19-12-2-4-16(21)10(7-12)9-20/h1-9,21H,(H,18,19)
- Chiave InChI: AZKNHPGTHFOACE-UHFFFAOYSA-N
- Sorrisi: C1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)C=O)O
Proprietà calcolate
- Massa esatta: 298.05100
- Massa monoisotopica: 298.051
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 3
- Complessità: 368
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2
- Superficie polare topologica: 62.2A^2
Proprietà sperimentali
- Punto di ebollizione: 443.729°C at 760 mmHg
- Punto di infiammabilità: 222.16°C
- Indice di rifrazione: 1.77
- PSA: 62.22000
- LogP: 4.22290
5-(7-Chloro-4-quinolinyl)amino-2-hydroxybenzaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-210249-5mg |
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, |
172476-18-5 | 5mg |
¥2708.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-210249-5 mg |
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde, |
172476-18-5 | 5mg |
¥2,708.00 | 2023-07-11 | ||
TRC | C381350-1mg |
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde |
172476-18-5 | 1mg |
$ 92.00 | 2023-09-08 | ||
TRC | C381350-2.5mg |
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde |
172476-18-5 | 2.5mg |
$ 167.00 | 2023-09-08 | ||
TRC | C381350-25mg |
5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde |
172476-18-5 | 25mg |
$ 1292.00 | 2023-09-08 |
5-(7-Chloro-4-quinolinyl)amino-2-hydroxybenzaldehyde Letteratura correlata
-
1. Book reviews
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
172476-18-5 (5-(7-Chloro-4-quinolinyl)amino-2-hydroxybenzaldehyde) Prodotti correlati
- 1394827-23-6((2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-aminopyrrolidine-2-carboxylic acid)
- 2171741-56-1(3-{4-(tert-butoxy)carbonylmorpholin-2-yl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 1805292-36-7(4-(Difluoromethyl)-3-fluoro-6-iodopyridine-2-acetonitrile)
- 1807145-32-9(2-Cyano-3-ethyl-4-formylbenzenesulfonyl chloride)
- 786721-66-2(5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide)
- 1860028-36-9(tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride)
- 108283-88-1(2-(Methoxymethyl)-6-methylpyrimidin-4-amine)
- 1903148-04-8(methyl2-(3-methyloxetan-3-yl)propan-2-ylamine)
- 1225810-86-5(2-bromo-3-methyl-N-(1-phenylpropyl)butanamide)
- 1170112-89-6(1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(thiophen-2-yl)urea)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
